molecular formula C16H14ClN3O2S B5603091 N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5603091
M. Wt: 347.8 g/mol
InChI Key: GTUHRVSJNFZIGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves carbodiimide condensation catalysis, which is a convenient and fast method. This process is used to prepare various derivatives by reacting different aromatic organic acids with corresponding esters and hydrazides. For example, novel derivatives have been prepared involving reactions with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014).

Scientific Research Applications

Novel Derivative Synthesis

Another study by Yu et al. (2014) focused on synthesizing novel derivatives such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide through carbodiimide condensation. These compounds, characterized by their unique structural features, have potential applications in various fields of scientific research, including material science and bioactive compound development (Yu et al., 2014).

Antimicrobial and Antioxidant Properties

Further research has delved into the antimicrobial and antioxidant capabilities of similar compounds. For example, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing moderate antimicrobial activity against various pathogens. This study highlights the potential of such derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition and Surface Protection

Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives to study their corrosion inhibition potential for carbon steel in acidic environments. Their findings suggest that these compounds can significantly protect metallic surfaces from corrosion, indicating their utility in industrial applications (Rouifi et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-22-12-6-7-13-14(8-12)20-16(19-13)23-9-15(21)18-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUHRVSJNFZIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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